2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- is a complex organic compound with a unique structure that includes a pyrimidinedione core, a hydroxyethoxy methyl group, a methyl group, and a methylphenyl thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- typically involves multiple steps, including nucleophilic substitution and condensation reactions. The starting materials often include pyrimidinedione derivatives and appropriate reagents to introduce the hydroxyethoxy methyl, methyl, and methylphenyl thio groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinedione derivatives with different substituents, such as:
- 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenylthio-
- 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(4-methylphenyl)thio-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
125056-58-8 |
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Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(3-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-4-3-5-12(8-10)22-14-11(2)13(19)16-15(20)17(14)9-21-7-6-18/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20) |
InChI Key |
GBMQKZSGGJRJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origin of Product |
United States |
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